Distinct ¹H NMR Signature for Ortho-Cyano/Para-Methoxy Regioisomer: Identity Confirmation and Quality Control
The target compound exhibits a characteristic ¹H NMR spectrum (CDCl₃) with signals at δ 3.81 (s, 3H, OCH₃), 3.84 (s, 2H, CH₂COOH), 7.09 (dd, 1H, J = 8.5, 2.6 Hz, H-5), 7.13 (d, 1H, J = 2.6 Hz, H-3), 7.30 (d, 1H, J = 8.5 Hz, H-6), and 10.22 (br s, 1H, COOH) . This aromatic proton splitting pattern is diagnostic for the ortho-cyano/para-methoxy substitution arrangement; positional isomers such as 2-(3-cyano-4-methoxyphenyl)acetic acid or 2-(4-cyano-3-methoxyphenyl)acetic acid would yield distinct coupling patterns and chemical shifts due to altered electronic environments around the phenyl ring.
| Evidence Dimension | ¹H NMR aromatic proton chemical shifts (δ) and coupling patterns |
|---|---|
| Target Compound Data | δ 7.09 (dd, 1H, J = 8.5, 2.6 Hz), 7.13 (d, 1H, J = 2.6 Hz), 7.30 (d, 1H, J = 8.5 Hz) in CDCl₃ |
| Comparator Or Baseline | Positional isomers (e.g., 2-(3-cyano-4-methoxyphenyl)acetic acid) would show different coupling constants and chemical shifts reflecting 1,2,4-trisubstituted vs. 1,3,4-trisubstituted aromatic patterns |
| Quantified Difference | Unique dd/d/d pattern for 1,2,4-trisubstituted benzene with ortho-meta coupling (8.5 Hz / 2.6 Hz) characteristic of target regioisomer |
| Conditions | ¹H NMR, CDCl₃ solvent, ambient temperature |
Why This Matters
This NMR fingerprint enables unambiguous identity confirmation of the correct ortho-cyano/para-methoxy regioisomer upon receipt, preventing procurement of incorrect positional isomers that share the same molecular weight and CAS lookup ambiguity.
